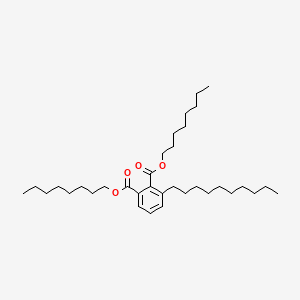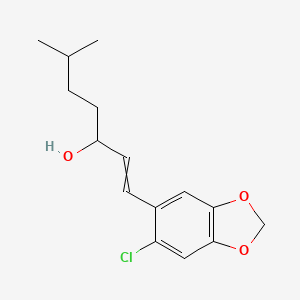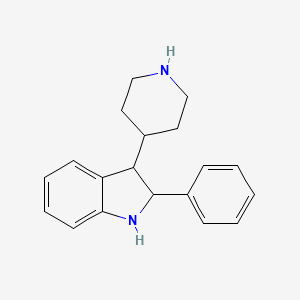![molecular formula C8H10O2 B13812759 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone is a unique organic compound characterized by its cyclobutene ring structure with acetyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate with tert-butyldimethylsilyl chloride in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to 0°C and stirred for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutene ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 1-[(1R)-1,4-Dimethyl-3-cyclohexen-1-yl]ethanone
- Ethanone, 1-[(1R,4S)-4-(acetyloxy)-1,2,2-trimethylcyclopentyl]-
Comparison: 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone |
InChI |
InChI=1S/C8H10O2/c1-5(9)7-3-4-8(7)6(2)10/h3-4,7-8H,1-2H3/t7-,8+ |
Clave InChI |
KLGOTYNIPROYRJ-OCAPTIKFSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C=C[C@@H]1C(=O)C |
SMILES canónico |
CC(=O)C1C=CC1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)

![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)


![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
